molecular formula C11H13N3OS2 B2603621 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 438030-51-4

4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2603621
CAS No.: 438030-51-4
M. Wt: 267.37
InChI Key: QKSBMYNHQIFDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of tetrahydrofuran, thiophene, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain thiophene, triazole, or tetrahydrofuran rings. Examples include:

  • 4-(tetrahydrofuran-2-ylmethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(tetrahydrofuran-2-ylmethyl)-5-furyl-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol apart is the specific combination of its ring systems, which imparts unique chemical and physical properties.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c16-11-13-12-10(9-4-2-6-17-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBMYNHQIFDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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